molecular formula C16H28O B14321146 5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol CAS No. 111951-16-7

5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol

Cat. No.: B14321146
CAS No.: 111951-16-7
M. Wt: 236.39 g/mol
InChI Key: UZCSRCYFFSFNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol is a complex organic compound with a unique structure. It belongs to the class of naphthalenols and is characterized by its multiple methyl groups and an ethenyl group attached to a decahydronaphthalene backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol typically involves multiple steps. One common method starts with the hydrogenation of naphthalene derivatives to form the decahydronaphthalene core. Subsequent alkylation reactions introduce the methyl groups at specific positions. The ethenyl group is then added through a vinylation reaction, and the hydroxyl group is introduced via hydrolysis or oxidation reactions .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation and alkylation processes. High-pressure hydrogenation reactors and specialized catalysts are used to ensure efficient conversion and high yields. The final product is purified through distillation and recrystallization techniques to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenol, 5-ethenyldecahydro-1,5,6,8a-tetramethyl-: Similar structure but different functional groups.

    2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Similar backbone but different substituents.

Uniqueness

5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

111951-16-7

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

5-ethenyl-1,5,6,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol

InChI

InChI=1S/C16H28O/c1-6-14(3)12(2)9-11-15(4)13(14)8-7-10-16(15,5)17/h6,12-13,17H,1,7-11H2,2-5H3

InChI Key

UZCSRCYFFSFNQV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C1(C)C=C)CCCC2(C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.